1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone is an organic compound with the molecular formula C15H13ClO2. This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to an ethanone group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone typically involves the reaction of 2-chlorophenol with benzyl chloride in the presence of a base to form 2-chlorophenyl benzyl ether. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-{4-[(4-Chlorophenoxy)methyl]phenyl}-1-ethanone: Similar structure but with a different substitution pattern on the phenyl ring.
2-Chloro-4-(4-chlorophenoxy)phenyl ethanone: Another chlorinated derivative with similar chemical properties.
Uniqueness: 1-{4-[(2-Chlorophenoxy)methyl]phenyl}-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
Properties
IUPAC Name |
1-[4-[(2-chlorophenoxy)methyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-8-6-12(7-9-13)10-18-15-5-3-2-4-14(15)16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMUSWDTNDRCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.